![molecular formula C23H18BrFN2OS B2700738 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 681274-29-3](/img/structure/B2700738.png)
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromophenyl and fluorophenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the sulfanylacetamide linkage, which can be achieved through nucleophilic substitution reactions using appropriate thiol and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the presence of bromine and fluorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
- 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide
- 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Uniqueness
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is unique due to the specific combination of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2OS/c24-17-7-5-16(6-8-17)13-27-14-22(20-3-1-2-4-21(20)27)29-15-23(28)26-19-11-9-18(25)10-12-19/h1-12,14H,13,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOCAJNUSEWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
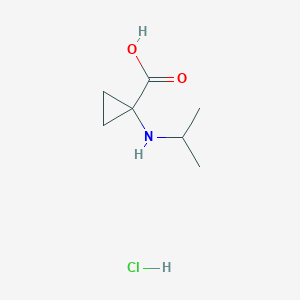
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2700656.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2700657.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2700659.png)
![5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2700661.png)

![1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/new.no-structure.jpg)
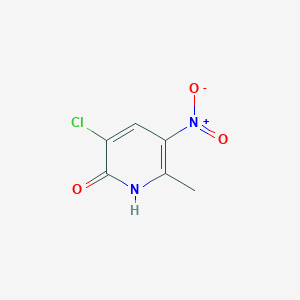
![N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2700671.png)
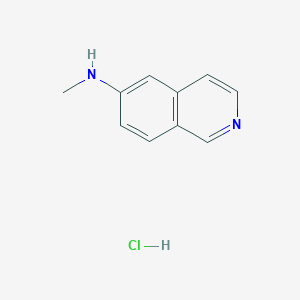
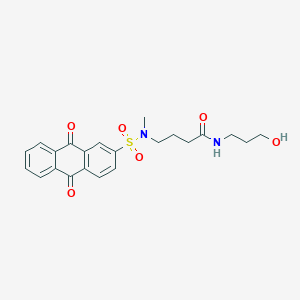
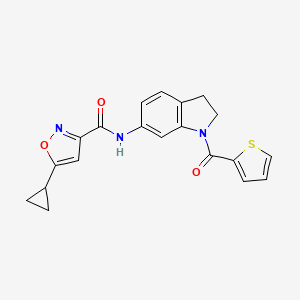
![8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2700678.png)
